7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-16-8-5-14(6-9-16)4-7-15-10-11-19-17-20-18(21-23(15)17)22-12-2-3-13-22/h2-13H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKDARFMZJBADI-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC(=NN23)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo[1,5-a]pyrimidine core linked to a pyrrol moiety and a 4-methoxyphenyl substituent. The molecular formula is , with a molecular weight of 273.29 g/mol. The compound's unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation and survival.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5i | MCF-7 | 0.3 | EGFR/VGFR2 dual inhibition |
| Compound 9a | HCT116 | 0.5 | DNA fragmentation and apoptosis |
| Target Compound | HePG-2 | 7.6 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar triazolo derivatives possess activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Enzymatic Inhibition
Research indicates that triazolo[1,5-a]pyrimidines can act as inhibitors for several key enzymes involved in cancer progression and other diseases. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) with low micromolar IC50 values . This inhibition is crucial for developing targeted therapies against cancers characterized by dysregulated CDK activity.
Study on Anticancer Effects
In a recent study published in Nature Communications, researchers synthesized several triazolo derivatives and evaluated their anticancer effects. Among these, the target compound exhibited significant antiproliferative effects on the MCF-7 cell line, inducing apoptosis and inhibiting cell migration. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Enzymatic Activity Assessment
Another study focused on the enzymatic inhibition profile of related compounds. It was found that certain derivatives effectively inhibited CDK-2 with IC50 values in the sub-micromolar range. This suggests that modifications to the triazolo scaffold could enhance selectivity and potency against specific targets .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in cancer treatment. Specifically, the target compound has shown significant cytotoxicity against various cancer cell lines:
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5i | MCF-7 | 0.3 | EGFR/VGFR2 dual inhibition |
| Compound 9a | HCT116 | 0.5 | DNA fragmentation and apoptosis |
| Target Compound | HePG-2 | 7.6 | Cell cycle arrest |
The mechanism of action often involves the inhibition of critical pathways related to cancer cell proliferation and survival. For instance, studies indicate that the compound induces apoptosis and inhibits cell migration in MCF-7 cells, suggesting its potential as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar triazolo derivatives have demonstrated activity against various bacterial strains and fungi, indicating potential applications in treating infectious diseases. This broad-spectrum antimicrobial activity could be beneficial in developing new therapeutic agents against resistant pathogens.
Enzymatic Inhibition
Triazolo[1,5-a]pyrimidines have been identified as inhibitors for several key enzymes involved in cancer progression and other diseases. Notably, some derivatives exhibit inhibitory effects on cyclin-dependent kinases (CDKs) with low micromolar IC50 values:
Table 2: Enzymatic Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | CDK-2 | 0.8 |
| Compound B | CDK-4 | 1.2 |
| Target Compound | CDK-6 | 0.5 |
This inhibition is crucial for developing targeted therapies against cancers characterized by dysregulated CDK activity.
Case Studies
- Study on Anticancer Effects : A study published in Nature Communications synthesized several triazolo derivatives and evaluated their anticancer effects. The target compound exhibited significant antiproliferative effects on the MCF-7 cell line, leading to conclusions that it could serve as a lead structure for new anticancer agents.
- Enzymatic Activity Assessment : Another research effort focused on the enzymatic inhibition profile of related compounds found that certain derivatives effectively inhibited CDK-2 with sub-micromolar IC50 values, suggesting modifications to enhance selectivity and potency against specific targets.
Preparation Methods
Hydrazinolysis of 4-Chloropyrimidine Intermediates
A common route involves chlorination of 4-oxopyrimidine derivatives followed by hydrazinolysis:
- Chlorination : 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ) is treated with POCl₃ and trimethylamine (TMA) to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ).
- Hydrazinolysis : Reaction of 2 with hydrazine hydrate in ethanol under reflux forms 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for triazole formation.
Cyclization to Triazolopyrimidine
Heating 3 in acidic or basic conditions induces cyclization. For example, refluxing in acetic acid yields the triazolo[1,5-a]pyrimidine core:
$$
\text{C}{11}\text{H}{10}\text{N}6 + \text{AcOH} \xrightarrow{\Delta} \text{Triazolo[1,5-a]pyrimidine} + \text{H}2\text{O}
$$
Key parameters :
Stereoselective Styryl Group Installation
The (E)-styryl group at position 7 is introduced via Heck coupling or Wittig reaction.
Heck Coupling with 4-Methoxystyrene
A palladium-catalyzed coupling ensures retention of the (E)-configuration:
- Iodination : The core is iodinated at position 7 using NIS (N-iodosuccinimide) in acetic acid.
- Coupling : Reaction with 4-methoxystyrene using Pd(OAc)₂, PPh₃, and Et₃N in DMF at 120°C:
$$
\text{I-TriazoloPyrimidine} + \text{CH}_2=\text{C(Ph-OMe)} \xrightarrow{\text{Pd}} \text{7-[(E)-Styryl]-TriazoloPyrimidine}
$$
Yield : 50–65%.
Wittig Reaction with 4-Methoxybenzaldehyde
Alternative route using a phosphorus ylide:
- Ylide preparation : Triphenylphosphine reacts with ethyl bromoacetate to form the ylide.
- Olefination : The ylide reacts with 7-formyl-triazolopyrimidine (derived from oxidation of a methyl group) and 4-methoxybenzaldehyde:
$$
\text{RCHO} + \text{Ph}_3\text{P=CHCOOEt} \rightarrow \text{RCH=CHCOOEt} \xrightarrow{\text{Hydrolysis}} \text{RCH=CHCOOH}
$$
Yield : 55–70%.
Optimization and Comparative Analysis
Route Efficiency
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core synthesis | Hydrazinolysis | 85 | 98 |
| Pyrrole introduction | Suzuki coupling | 70 | 95 |
| Styryl installation | Heck coupling | 60 | 97 |
Stereochemical Control
- Heck coupling favors (E)-isomers due to syn insertion and anti-elimination mechanisms.
- Wittig reaction provides >90% (E)-selectivity when stabilized ylides are used.
Challenges and Mitigation Strategies
- Byproduct formation during cyclization : Controlled pH (4–5) and slow addition of hydrazine minimize dimerization.
- Pyrrole ring sensitivity : Use of mild bases (K₂CO₃ instead of NaOH) prevents decomposition.
- Pd catalyst poisoning : Ligand screening (e.g., XPhos instead of PPh₃) improves coupling efficiency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine with high purity?
- Method : Use a three-component condensation reaction involving aminazole derivatives, ethyl 3-oxohexanoate, and 4-methoxycinnamaldehyde in dimethylformamide (DMF). After heating, cool the mixture, add methanol, and allow crystallization. Purify via recrystallization from ethanol.
- Validation : Confirm purity using melting point analysis (e.g., 205–207°C) and spectroscopic techniques (IR, NMR, MS) .
- Note : Avoid piperidine-based additives due to regulatory restrictions; instead, use tetramethyldiaminophosphine (TMDP) in ethanol/water mixtures for improved safety .
Q. Which analytical techniques are essential for structural confirmation of triazolopyrimidine derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-H bending modes) .
- NMR Spectroscopy :
- ¹H NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and ethenyl protons (δ ~7.2 ppm, J = 16 Hz for E-isomer).
- ¹³C NMR : Confirms carbonyl carbons (δ ~165 ppm) and methoxy groups (δ ~55 ppm) .
Advanced Research Questions
Q. How can solvent-free synthesis improve the yield of triazolopyrimidine derivatives?
- Strategy : Use molten-state TMDP as a catalyst to reduce solvent waste and enhance reaction efficiency. Monitor temperature (80–100°C) to prevent decomposition.
- Optimization : Compare yields between solvent-free (molten TMDP) and solvent-based (ethanol/water) conditions. Solvent-free methods often achieve >80% yield but require strict temperature control .
- Validation : Track reaction progress via TLC and confirm regioselectivity using NOESY NMR to distinguish E/Z isomers .
Q. How can researchers resolve contradictions in spectral data for novel triazolopyrimidine analogs?
- Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR (e.g., 25–60°C) to observe proton shifts .
- Impurity Analysis : Use HPLC-MS to detect side products (e.g., unreacted aldehydes) and optimize purification protocols .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to validate assignments .
Q. What in vitro assays are suitable for evaluating enzyme inhibition or anticancer activity?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, VEGFR) at varying compound concentrations (IC₅₀ determination) .
- Cell Viability : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with triazolopyrimidine derivatives (1–100 µM) and compare to controls .
- Mechanistic Insight : Combine with molecular docking (AutoDock Vina) to predict binding modes to kinase active sites .
Q. How does X-ray crystallography elucidate the conformational stability of triazolopyrimidine derivatives?
- Crystallization : Grow single crystals via slow evaporation from methanol or DMF/water mixtures.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve π-π stacking interactions and dihedral angles between the triazole and pyrimidine rings .
- Analysis : Compare experimental bond lengths/angles with Cambridge Structural Database entries to identify steric or electronic distortions .
Q. What computational approaches model the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) under physiological conditions (310 K, 1 atm) to assess binding stability.
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with Lys216 in EGFR) .
- Validation : Cross-reference computational predictions with experimental IC₅₀ values from kinase assays .
Methodological Considerations
- Synthetic Challenges : Control regioselectivity by adjusting reaction stoichiometry (e.g., 1:1:1 ratio of aminazole, aldehyde, and ester) and avoiding excess DMF, which may promote side reactions .
- Biological Evaluation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate to ensure reproducibility .
- Data Reproducibility : Document solvent purity (HPLC-grade), NMR referencing (TMS), and crystallographic parameters (space group, R-factor) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
